2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol
Description
This compound features a pyrimidinol core substituted at the 2-position with a sulfanyl-linked 3-(4-chlorophenyl)-1,2,4-oxadiazole moiety and at the 6-position with a 4-fluorophenyl group. Its structural complexity arises from the integration of heterocyclic systems (oxadiazole and pyrimidine) and halogenated aryl groups, which are common in bioactive molecules targeting enzymes or receptors. The compound’s crystallographic data, if available, would typically be refined using programs like SHELXL , ensuring accurate geometric parameterization critical for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-fluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O2S/c20-13-5-1-12(2-6-13)18-24-17(27-25-18)10-28-19-22-15(9-16(26)23-19)11-3-7-14(21)8-4-11/h1-9H,10H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUENTJCHIPICGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties.
Synthesis and Structural Characteristics
The synthesis of the compound involves a condensation reaction between 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole and 5-mercapto-2-methyl-1,3,4-thiadiazole. The resulting compound has a complex structure characterized by multiple aromatic rings that contribute to its biological activity.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Chemical formula | C12H9ClN4OS2 |
| Molecular weight | 324.80 g/mol |
| Crystal system | Monoclinic |
| Space group | P21/n |
| Temperature (K) | 293 |
| a, b, c (Å) | 5.857 (1), 27.104 (5), 9.026 (2) |
| β (°) | 102.85 (3) |
Antibacterial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antibacterial properties. The compound was tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results demonstrated strong inhibitory effects against these pathogens, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Properties
The anti-inflammatory activity of the compound was evaluated through in vitro assays measuring cytokine release in response to inflammatory stimuli. The results indicated a notable reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of caspase activity and DNA fragmentation . Further studies are required to elucidate the specific pathways involved.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted by Hamid et al. evaluated the antibacterial activity of synthesized oxadiazole derivatives including the target compound against clinical isolates of Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating strong antibacterial potential .
- Case Study on Anti-inflammatory Effects : In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in edema and inflammatory markers compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog Identification
The compound shares motifs with derivatives such as 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () and other pyrimidine/oxadiazole hybrids. Key differentiating factors include:
- Heterocyclic core: Pyrimidinol vs. pyrazole.
- Substituents : Fluorophenyl vs. chlorophenyl/trifluoromethyl.
- Linkage : Sulfanyl-methyl bridge vs. direct sulfanyl or carbonyl linkages.
Hypothesized Property Differences Based on Substituents
| Compound | Core Structure | Halogen Substituents | Functional Groups | Potential Properties |
|---|---|---|---|---|
| Target Compound | Pyrimidinol | 4-Cl (oxadiazole), 4-F | Sulfanyl-methyl, oxadiazole | Enhanced metabolic stability, moderate lipophilicity |
| 5-(3-Chlorophenylsulfanyl)-... (E3) | Pyrazole | 3-Cl, CF3 | Carbaldehyde, sulfanyl | Higher electrophilicity, increased reactivity |
| Generic Pyrimidine-Oxadiazole Hybrid | Pyrimidine | Variable (e.g., Cl, F, CF3) | Oxadiazole, alkyl chains | Tunable solubility, variable target affinity |
Key Observations:
Halogen Effects :
- The 4-fluorophenyl group in the target compound may improve membrane permeability compared to bulkier trifluoromethyl groups (as in E3) due to reduced steric hindrance .
- Chlorophenyl groups (present in both compounds) contribute to hydrophobic interactions in target binding but may alter metabolic pathways.
Heterocyclic Influence: Pyrimidinol cores favor hydrogen bonding via hydroxyl groups, unlike pyrazoles, which rely on nitrogen lone pairs for interactions . 1,2,4-Oxadiazole rings enhance metabolic stability compared to pyrazoles, as oxadiazoles resist enzymatic degradation more effectively .
Research Findings and Limitations
- Structural comparisons rely on bond-angle trends (e.g., C—S—C angles in sulfanyl groups) from analogs like E3 .
- Biological Activity: No direct pharmacological data is available. However, the oxadiazole and fluorophenyl motifs are associated with kinase inhibition and antimicrobial activity in related compounds .
- Synthetic Challenges : The sulfanyl linkage may introduce synthetic complexity compared to ether or amine bridges, requiring optimized protection/deprotection strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
